An In-depth Technical Guide to 3-Chloro-4-methylbenzamide (CAS 24377-89-9)
An In-depth Technical Guide to 3-Chloro-4-methylbenzamide (CAS 24377-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzamide (CAS 24377-89-9), a substituted benzamide with potential applications in medicinal chemistry and materials science. This document consolidates essential chemical data, safety information, detailed synthesis protocols, and spectral analysis. While the direct biological activity of 3-Chloro-4-methylbenzamide is not extensively documented in publicly available literature, the broader class of benzamides is known to exhibit a range of pharmacological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a building block in the design of novel therapeutic agents and functional materials.
Chemical and Physical Properties
3-Chloro-4-methylbenzamide is a chlorinated and methylated derivative of benzamide. The strategic placement of the chloro and methyl groups on the aromatic ring influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an intriguing candidate for further investigation in drug discovery and materials science.
Table 1: Chemical and Physical Properties of 3-Chloro-4-methylbenzamide [1]
| Property | Value |
| CAS Number | 24377-89-9 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 3-chloro-4-methylbenzamide |
| Synonyms | 3-Chloro-p-toluamide |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 160-163 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Low solubility in water. |
| XLogP3 | 2.1 |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 3-Chloro-4-methylbenzamide. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1]
Table 2: GHS Hazard and Precautionary Statements [1]
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Synthesis of 3-Chloro-4-methylbenzamide
The synthesis of 3-Chloro-4-methylbenzamide is typically achieved through the amidation of 3-chloro-4-methylbenzoyl chloride. The following protocol provides a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Synthesis from 3-Chloro-4-methylbenzoic Acid
This two-step synthesis involves the initial conversion of 3-chloro-4-methylbenzoic acid to its corresponding acid chloride, followed by amidation.
Step 1: Synthesis of 3-Chloro-4-methylbenzoyl Chloride
Caption: Synthesis of 3-Chloro-4-methylbenzoyl Chloride.
Materials:
-
3-Chloro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 3-chloro-4-methylbenzoic acid (1.0 equivalent).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-chloro-4-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-4-methylbenzamide
Caption: Synthesis of 3-Chloro-4-methylbenzamide.
Materials:
-
3-Chloro-4-methylbenzoyl chloride (from Step 1)
-
Aqueous ammonia or ammonium hydroxide
-
Dichloromethane (DCM)
-
Beaker or flask
-
Ice bath
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve the crude 3-chloro-4-methylbenzoyl chloride in dichloromethane in a beaker or flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the stirred solution. A white precipitate will form.
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Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-methylbenzamide.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Spectral Data
The following are predicted and representative spectral data for 3-Chloro-4-methylbenzamide. It is important to note that while Sigma-Aldrich supplies this compound, they do not provide analytical data, and the buyer is responsible for confirming its identity and purity.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Chloro-4-methylbenzamide is expected to show characteristic signals for the aromatic protons, the amide protons, and the methyl group protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbons in 3-Chloro-4-methylbenzamide are as follows:
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic C-Cl | ~135 |
| Aromatic C-CH₃ | ~138 |
| Aromatic C-H | 125-130 |
| Aromatic C-C(O)NH₂ | ~133 |
| Methyl (CH₃) | ~20 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
FT-IR Spectroscopy
The infrared spectrum of 3-Chloro-4-methylbenzamide will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Two bands, characteristic of a primary amide |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 3000-2850 | |
| C=O Stretch (Amide I) | ~1660 | Strong absorption |
| N-H Bend (Amide II) | ~1600 | |
| C-Cl Stretch | 800-600 |
Mass Spectrometry
The mass spectrum of 3-Chloro-4-methylbenzamide will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺ and M+2 in an approximate 3:1 ratio).
Table 5: Predicted Mass Spectrometry Data [2]
| Ion | m/z (predicted) |
| [M+H]⁺ | 170.0367 |
| [M+Na]⁺ | 192.0186 |
| [M-H]⁻ | 168.0221 |
Applications in Research and Drug Development
While specific biological activities for 3-Chloro-4-methylbenzamide are not extensively reported, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives have been investigated for a wide range of therapeutic applications.
Potential as a Kinase Inhibitor Scaffold
The benzamide moiety can act as a hinge-binding motif in the ATP-binding pocket of protein kinases.[3] This makes 3-Chloro-4-methylbenzamide a valuable starting material for the synthesis of libraries of potential kinase inhibitors for targets in oncology and other diseases.[4][5]
Antimicrobial Potential
The benzamide scaffold has also been explored for the development of novel antibacterial and antifungal agents.[3] The presence of the chloro and methyl substituents on the aromatic ring of 3-Chloro-4-methylbenzamide can be systematically varied to explore structure-activity relationships (SAR) for antimicrobial activity.
Intermediate in Organic Synthesis
3-Chloro-4-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[3] Its functional groups, the amide and the chloro- and methyl-substituted aromatic ring, allow for a variety of chemical transformations.
Conclusion
3-Chloro-4-methylbenzamide is a readily synthesizable compound with a range of potential applications, particularly as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. This technical guide provides a solid foundation of its chemical properties, safety information, and synthetic protocols to aid researchers in their exploration of this and related compounds. Further investigation into the specific biological activities of 3-Chloro-4-methylbenzamide is warranted to fully elucidate its potential in drug discovery and development.
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